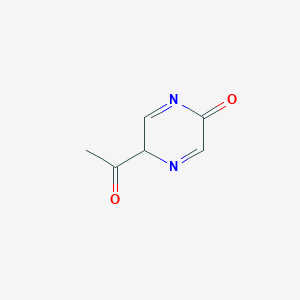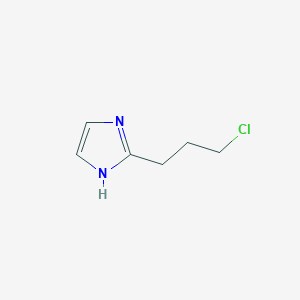![molecular formula C9H12F2N2O5 B12357445 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12357445.png)
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’-deoxy-2’,2’-difluoro-: is a fluorinated nucleoside analogue. It is structurally similar to uridine but with two fluorine atoms replacing the hydrogen atoms at the 2’ position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-deoxy-2’,2’-difluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (DeoxoFluor) under controlled conditions . The reaction often proceeds via a neighbouring-group participation mechanism, which diverges from the traditional S_N1 or S_N2 pathways .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Uridine, 2’-deoxy-2’,2’-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleoside.
Common Reagents and Conditions:
Fluorinating Agents: Such as DeoxoFluor for introducing fluorine atoms.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions yield fluorinated nucleoside analogues, while oxidation and reduction reactions modify the functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Uridine, 2’-deoxy-2’,2’-difluoro- is used as a building block for synthesizing more complex molecules. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used as a probe for studying enzymatic functions and nucleic acid interactions. Its incorporation into DNA or RNA can help elucidate the roles of specific nucleotides in biological processes .
Medicine: Medically, Uridine, 2’-deoxy-2’,2’-difluoro- has shown promise as an antiviral and anticancer agent. It is a metabolite of the drug gemcitabine, which is used in chemotherapy . Its ability to inhibit DNA synthesis makes it a potent therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale production .
Wirkmechanismus
Uridine, 2’-deoxy-2’,2’-difluoro- exerts its effects primarily by inhibiting DNA synthesis. It acts as a chain terminator when incorporated into DNA, preventing further elongation of the DNA strand. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells . The molecular targets include thymidylate synthetase and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dideoxy-2’,3’-difluoro nucleosides: These compounds also contain fluorine atoms and have similar antiviral and anticancer properties.
2’-Deoxy-2’-fluoro uridine: Another fluorinated nucleoside with applications in medicinal chemistry.
Uniqueness: Uridine, 2’-deoxy-2’,2’-difluoro- is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to act as a chain terminator in DNA synthesis sets it apart from other nucleoside analogues .
Eigenschaften
Molekularformel |
C9H12F2N2O5 |
|---|---|
Molekulargewicht |
266.20 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h4,6-7,14,16H,1-3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 |
InChI-Schlüssel |
VQSLORATCUBFCL-QPPQHZFASA-N |
Isomerische SMILES |
C1CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12357375.png)

![3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde](/img/structure/B12357386.png)
![Pyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B12357389.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12357392.png)

![3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine](/img/structure/B12357411.png)

![1-ethyl-4-[(E)-2-nitroethenyl]benzene](/img/structure/B12357413.png)



![6-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357437.png)
